molecular formula C8H18 B1211382 4-Methylheptane CAS No. 589-53-7

4-Methylheptane

Cat. No.: B1211382
CAS No.: 589-53-7
M. Wt: 114.23 g/mol
InChI Key: CHBAWFGIXDBEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylheptane: is an organic compound with the molecular formula C8H18 . It is a branched alkane and is one of the isomers of octane. The structure of this compound consists of a heptane chain with a methyl group attached to the fourth carbon atom. This compound is a colorless liquid at room temperature and is commonly used as a reference substance in various analytical techniques.

Scientific Research Applications

4-Methylheptane has several applications in scientific research, including:

  • Analytical Chemistry: : It is used as a reference substance in gas chromatography and mass spectrometry to identify and quantify volatile organic compounds.

  • Environmental Studies: : this compound is used as a marker compound to study the distribution and fate of hydrocarbons in the environment.

  • Material Science: : It is used in the synthesis of novel materials and as a solvent in various chemical reactions.

  • Biological Studies: : Although not commonly used in biological studies, this compound can serve as a model compound to study the metabolism and toxicity of alkanes in living organisms.

Safety and Hazards

4-Methylheptane is highly flammable and its vapour may cause drowsiness or dizziness . It may be fatal if swallowed and enters airways . It causes skin irritation . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

4-Methylheptane, a branched C8 alkane

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure due to its volatile nature. For example, its vapor pressure can increase with temperature , which could influence its distribution in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylheptane can be synthesized through several methods, including:

  • Alkylation of Heptane: : One common method involves the alkylation of heptane with methyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atmospheres.

  • Hydrogenation of 4-Methylheptene: : Another method involves the hydrogenation of 4-Methylheptene using a metal catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at a pressure of 1-3 atmospheres and a temperature of 25-100°C.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst such as zeolite at high temperatures (500-700°C) and pressures (1-5 atmospheres).

Chemical Reactions Analysis

Types of Reactions

4-Methylheptane undergoes several types of chemical reactions, including:

  • Oxidation: : When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.

  • Substitution: : In the presence of halogens such as chlorine or bromine, this compound can undergo halogenation reactions to form haloalkanes. These reactions typically occur under ultraviolet light or at elevated temperatures.

  • Cracking: : Under high temperatures and pressures, this compound can undergo thermal cracking to produce smaller hydrocarbons such as methane, ethane, and propane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), temperature range of 25-100°C.

    Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light or temperatures of 50-150°C.

    Cracking: High temperatures (500-700°C), pressures (1-5 atmospheres).

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Substitution: Haloalkanes (e.g., 4-chloroheptane, 4-bromoheptane).

    Cracking: Methane, ethane, propane.

Comparison with Similar Compounds

4-Methylheptane can be compared with other similar compounds, such as:

    2-Methylheptane: Another isomer of octane with the methyl group attached to the second carbon atom. It has similar physical and chemical properties but differs in its boiling point and reactivity.

    3-Methylheptane: An isomer with the methyl group attached to the third carbon atom. It also has similar properties but differs in its boiling point and reactivity.

    n-Octane: A straight-chain isomer of octane with no branching. It has a higher boiling point and different reactivity compared to this compound.

The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and reactivity compared to other isomers.

Properties

IUPAC Name

4-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-4-6-8(3)7-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBAWFGIXDBEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060428
Record name 4-Methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14557
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

20.5 [mmHg]
Record name 4-Methylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14557
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

589-53-7
Record name 4-Methylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLHEPTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLHEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BX267ALB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylheptane
Reactant of Route 2
Reactant of Route 2
4-Methylheptane
Reactant of Route 3
4-Methylheptane
Reactant of Route 4
4-Methylheptane
Reactant of Route 5
4-Methylheptane
Reactant of Route 6
4-Methylheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.